2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-(acetylamino)benzenesulfonate
Overview
Description
2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-(acetylamino)benzenesulfonate is a useful research compound. Its molecular formula is C19H17N3O6S2 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.05587762 g/mol and the complexity rating of the compound is 828. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Aldose Reductase Inhibitors
A series of new iminothiazolidin-4-one acetate derivatives have been synthesized and evaluated for their potential as aldose reductase inhibitors, which could be used in the treatment of diabetic complications. Compounds such as methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate showed high inhibitory potency, indicating their potential as novel drugs for treating diabetic complications (Sher Ali et al., 2012).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanine derivatives substituted with Schiff base groups containing the thiazole ring have been synthesized and characterized for their use in photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, making them remarkable candidates for Type II photosensitizers in cancer treatment (M. Pişkin et al., 2020).
Antifibrotic and Anticancer Activity
Thiazolidinone derivatives have been investigated for their antifibrotic and anticancer activities. A series of amino(imino)thiazolidinone derivatives were synthesized, and some compounds were identified as candidates with high antifibrotic activity levels similar to Pirfenidone, without scavenging superoxide radicals, suggesting their potential for further testing in antifibrotic therapies (D. Kaminskyy et al., 2016).
Properties
IUPAC Name |
[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-6-methoxyphenyl] 4-acetamidobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-11(23)21-13-6-8-14(9-7-13)30(25,26)28-17-12(4-3-5-15(17)27-2)10-16-18(24)22-19(20)29-16/h3-10H,1-2H3,(H,21,23)(H2,20,22,24)/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMVQGSFXRDUTD-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=C3C(=O)N=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)/C=C\3/C(=O)N=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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